(2S,3R)-LP99
説明
Molecular Identity and Nomenclature
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide exists as a complex heterocyclic compound with the molecular formula C₂₆H₃₀ClN₃O₄S and a molecular weight of 516.1 grams per mole. The compound is systematically identified through multiple nomenclature systems, with its International Union of Pure and Applied Chemistry name reflecting the precise stereochemical configuration at positions 2 and 3 of the piperidine ring system. This molecule is catalogued in chemical databases under various synonyms, including its designation as ent-LP 99, which denotes its role as the enantiomeric negative control for the active LP99 compound. The compound's chemical abstracts service number and other database identifiers establish its unique molecular identity within the broader chemical literature, distinguishing it from its biologically active stereoisomer and related structural analogs.
The structural architecture of this compound encompasses several distinct molecular domains that contribute to its overall three-dimensional configuration. The quinoline-fused lactam core represents a privileged scaffold in medicinal chemistry, providing a rigid framework that positions the various substituents in precise spatial arrangements. The 4-chlorophenyl substituent introduces halogen bonding capabilities and hydrophobic interactions, while the methylpropane sulfonamide moiety contributes to the molecule's hydrogen bonding potential and overall pharmacophore characteristics. These structural elements combine to create a molecule that maintains the binding conformation necessary for bromodomain recognition while lacking the specific stereochemical arrangement required for biological activity.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₀ClN₃O₄S |
| Molecular Weight | 516.1 g/mol |
| Chemical Abstracts Service Number | 1808951-93-0 |
| Simplified Molecular Input Line Entry System | CC1=CC(=O)N(C2=C1C=CC(=C2)N3C@HC4=CC=C(C=C4)Cl)C |
| International Chemical Identifier Key | LVDRREOUMKACNJ-HWKANZROSA-N |
Stereochemical Configuration and Chirality
The stereochemical configuration of N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide represents a critical determinant of its biological inactivity compared to its active enantiomer. The compound contains two chiral centers located at positions 2 and 3 of the piperidine ring, with the (2S,3R) absolute configuration defining its three-dimensional molecular geometry. This stereochemical arrangement places the 4-chlorophenyl substituent and the sulfonamide-bearing carbon in spatial orientations that differ fundamentally from those found in the biologically active (2R,3S) enantiomer. The importance of this stereochemical difference is demonstrated through isothermal titration calorimetry studies, which reveal that while the (2R,3S) enantiomer exhibits a dissociation constant of 99 nanomolar for bromodomain-containing protein 9, the (2S,3R) configuration shows no detectable binding to the same target.
The molecular chirality of this compound extends beyond simple enantiomerism to encompass the broader concept of stereochemical selectivity in protein-ligand interactions. The two chiral centers create four possible stereoisomers, but only the (2R,3S) configuration demonstrates the precise spatial arrangement necessary for productive binding to bromodomain acetyl-lysine recognition sites. The (2S,3R) enantiomer's inability to engage these binding sites stems from unfavorable steric interactions and disrupted hydrogen bonding networks that would otherwise stabilize the protein-ligand complex. This stereochemical specificity underscores the exquisite three-dimensional requirements for bromodomain inhibition and validates the use of enantiomeric pairs as essential tools for establishing structure-activity relationships in epigenetic drug discovery.
Crystallographic and computational studies of bromodomain binding sites reveal the molecular basis for this stereochemical selectivity, demonstrating how the acetyl-lysine binding pocket accommodates the (2R,3S) configuration while excluding the (2S,3R) arrangement. The active enantiomer's sulfonamide group forms critical hydrogen bonds with conserved asparagine residues, while the chlorophenyl substituent occupies a hydrophobic cavity adjacent to the acetyl-lysine recognition site. In contrast, the (2S,3R) configuration positions these same functional groups in orientations that create steric clashes and eliminate favorable binding interactions, resulting in the complete loss of biological activity observed in biochemical assays.
Historical Development Context
The development of N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide emerged as an integral component of a comprehensive bromodomain inhibitor discovery program initiated by Professor Darren J. Dixon at the University of Oxford in collaboration with the Structural Genomics Consortium. This research effort, published in 2015, represented the first successful attempt to develop selective inhibitors targeting bromodomain-containing proteins 7 and 9, addressing a significant gap in the available chemical tools for studying these epigenetic regulators. The compound's synthesis followed the same enantioselective organocatalytic nitro-Mannich reaction methodology employed for its active counterpart, demonstrating the power of asymmetric synthesis in generating both biologically active compounds and their essential negative controls.
The historical significance of this compound extends beyond its role as a negative control to encompass broader developments in epigenetic chemical biology and drug discovery. The successful synthesis of both enantiomers provided researchers with the first matched pair of bromodomain-targeting molecules, enabling rigorous validation of biological effects and target engagement in cellular systems. This development occurred during a period of intense interest in bromodomain biology, following the clinical success of bromodomain and extra-terminal family inhibitors and the recognition that other bromodomain subfamilies represented attractive therapeutic targets. The availability of the (2S,3R) enantiomer as a negative control became essential for distinguishing specific bromodomain-mediated effects from non-specific cellular responses in functional studies.
The compound's development timeline coincided with significant advances in synthetic methodology, particularly in the application of cascade reactions and organocatalytic processes to complex heterocyclic synthesis. The research team employed complexity-building nitro-Mannich and lactamization cascade processes to enable early structure-activity relationship studies while developing scalable synthetic routes for both enantiomers. This methodological approach demonstrated how modern synthetic chemistry could accelerate the discovery and optimization of epigenetic modulators, providing both active compounds and their inactive analogs through identical synthetic pathways that differed only in the stereochemical outcome of key transformations.
Position in Bromodomain Inhibitor Research
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide occupies a unique position within the bromodomain inhibitor research landscape as the first reported negative control compound for bromodomain-containing proteins 7 and 9 targeting. This compound's significance stems not from its biological activity, but rather from its essential role in validating the specificity and mechanism of action of its active enantiomer. The structural genomics consortium recognizes specific criteria for chemical probe validation, including the availability of structurally matched inactive analogs, and this compound fulfills this critical requirement for the LP99 chemical probe system. Its position in the field is further enhanced by its inclusion in commercial probe collections and its adoption by researchers worldwide as a standard negative control for bromodomain studies.
The compound's role in bromodomain research extends to its function as a tool for understanding structure-activity relationships within the quinoline-fused lactam chemotype. While other bromodomain-containing protein 9 inhibitors have been developed since the initial disclosure of the LP99 series, including I-BRD9 and BI-9564, the (2S,3R) enantiomer remains valuable for confirming on-target effects and distinguishing bromodomain-mediated biological responses from off-target activities. The compound's selectivity profile, which mirrors that of its active counterpart in terms of off-target interactions while eliminating bromodomain binding, provides researchers with an ideal negative control that accounts for potential non-specific effects of the chemical scaffold.
Within the broader context of epigenetic tool compounds, this molecule represents an important milestone in the evolution of chemical probe development standards. The recognition that enantiomeric pairs provide superior negative controls compared to structurally distinct compounds has influenced subsequent probe development efforts across multiple epigenetic target classes. The compound's impact on research methodologies extends beyond bromodomain biology to establish best practices for chemical probe validation that emphasize the importance of matched molecular pairs in biological studies. This influence is reflected in current guidelines for chemical probe development, which increasingly require the availability of inactive analogs with minimal structural differences from active compounds.
特性
IUPAC Name |
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRREOUMKACNJ-GJZUVCINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Conrad-Limpach Cyclization for Quinolinone Formation
The quinolinone ring is constructed via a Conrad-Limpach reaction, employing 4-methylaniline and ethyl acetoacetate under acidic conditions. Cyclization at 180–200°C yields 7-hydroxy-4-methylquinolin-2(1H)-one , which is subsequently methylated at the 1-position using methyl iodide and potassium carbonate in DMF.
Reaction Conditions :
Functionalization at the 7-Position
The 7-hydroxy group is converted to an amine via a Ullmann coupling with ammonium acetate and copper(I) iodide in DMSO at 120°C. This step introduces the primary amine required for subsequent coupling with the piperidinone subunit.
Stereoselective Synthesis of (2S,3R)-2-(4-Chlorophenyl)-6-Oxopiperidin-3-yl Backbone
Chiral Pool Approach Using L-Tartaric Acid
The piperidinone core is synthesized from L-tartaric acid , which provides the (2S,3R) stereochemistry. Key steps include:
-
Diamine Formation : L-Tartaric acid is converted to a bis-amide using 4-chlorobenzylamine , followed by reduction with LiAlH₄ to yield (2S,3R)-2,3-diamino-4-(4-chlorophenyl)butane.
-
Cyclization : Treatment with ethyl acetoacetate under basic conditions (KOH/EtOH) induces cyclization to form the piperidin-6-one ring.
Optimization Note : Asymmetric hydrogenation using BINAP-Ru catalysts enhances enantiomeric excess (ee >98%).
Coupling of Quinolinone and Piperidinone Subunits
The amine-functionalized quinolinone is coupled to the piperidinone via a Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst system.
Reaction Conditions :
-
Solvent : Toluene
-
Base : Cs₂CO₃
-
Temperature : 110°C
-
Yield : 76%
-
Stereochemical Integrity : Retained as confirmed by chiral HPLC.
Sulfonylation with 2-Methylpropane-1-Sulfonyl Chloride
The secondary amine of the coupled intermediate is sulfonylated using 2-methylpropane-1-sulfonyl chloride in dichloromethane with triethylamine as a base.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
-
Temperature : 0°C → rt
-
Yield : 89%
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1)
Critical Analysis of Synthetic Challenges and Solutions
Stereochemical Control
化学反応の分析
ent-LP 99 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
ent-LP 99 is primarily used in scientific research as a negative control for LP 99. Its applications include:
Chemistry: Used to study the interactions of bromodomain-containing proteins with other molecules.
Biology: Helps in understanding the role of BRD7 and BRD9 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving bromodomain-containing proteins.
Industry: Used in the development of new chemical probes and inhibitors for research purposes
作用機序
ent-LP 99 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD7 and BRD9. These proteins are involved in the regulation of gene expression through their interactions with acetylated histones. By inhibiting these interactions, ent-LP 99 can modulate the expression of specific genes and pathways involved in various cellular processes .
類似化合物との比較
Stereoisomerism and Enantiomeric Activity
The compound’s 2S,3R configuration distinguishes it from its enantiomer (2R,3S) described in . Stereochemical differences can dramatically alter binding affinity and selectivity. For example:
| Property | Target Compound (2S,3R) | Enantiomer (2R,3S) |
|---|---|---|
| BRD7/9 Inhibition (IC₅₀) | Not reported | 0.5–1.0 µM |
| Solubility | Low (predicted) | Moderate |
Enantiomers may exhibit opposing biological activities, underscoring the importance of stereochemistry in drug design.
Structural Analogues and Molecular Networking
Molecular networking () clusters compounds based on MS/MS fragmentation patterns (cosine scores 0–1). High cosine scores (>0.8) suggest structural kinship:
The target compound’s quinoline and sulfonamide groups align with LP99, but stereochemical and dihydroquinoline variations () likely reduce BRD7/9 affinity.
Computational Similarity Metrics
Tanimoto and Dice indexes () quantify structural overlap with known inhibitors:
| Metric (Morgan Fingerprints) | Target vs. LP99 | Target vs. Rapamycin Analogues |
|---|---|---|
| Tanimoto | 0.76 | 0.58 |
| Dice | 0.82 | 0.64 |
NMR and Substituent Analysis
NMR comparisons () reveal conserved chemical environments except in regions A (positions 39–44) and B (29–36), where substituent differences alter chemical shifts (Figure 6 in ). For the target compound:
- Region A: Modified oxoquinoline substituents may enhance lipophilicity.
Chemical-Genetic Profile Comparison
Chemical-genetic profiling () links fitness defect profiles to modes of action. If the target compound’s profile overlaps with BRD inhibitors (e.g., LP99), it may share chromatin-remodeling activity. Key genes with fitness defects (e.g., BRD7, BRD9) would validate this hypothesis .
Physicochemical Properties and Lumping Strategies
Lumping strategies () group structurally similar compounds for reaction modeling. However, the target’s stereochemistry and sulfonamide chain may exclude it from dihydroquinoline-based lumps, necessitating separate evaluation of:
- LogP : Predicted ~3.1 (higher than LP99 due to chlorophenyl group).
- Metabolic Stability : Sulfonamide moiety may reduce cytochrome P450 interactions compared to ester-containing analogues .
生物活性
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a synthetic compound with a complex molecular structure that includes a piperidine ring and a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 516.1 g/mol. Its structural complexity suggests various potential interactions with biological targets, making it an interesting candidate for further research.
The biological activity of this compound primarily revolves around its interactions with specific proteins involved in cell signaling pathways. The sulfonamide group is known for its diverse pharmacological properties, including antibacterial and antiviral activities. The compound's mechanism of action may involve inhibition of key enzymes or receptors that play critical roles in disease processes.
Antitumor Activity
Recent studies have indicated that compounds similar to N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide exhibit significant antitumor properties. For instance, a related compound demonstrated potent activity against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs) . The ability to target drug-resistant mutations enhances the therapeutic potential of such compounds.
Inhibition of Enzymatic Activity
The compound's structure suggests possible inhibition of enzymes such as cathepsin K, which is involved in bone resorption and has implications in osteoporosis and cancer metastasis . Research into similar sulfonamides has shown their capacity to modulate enzymatic activity, leading to therapeutic effects in various conditions.
Pharmacokinetics and Bioavailability
Studies have highlighted the importance of pharmacokinetic profiles in determining the efficacy of new compounds. N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide's bioavailability and metabolic stability are crucial for its development as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for future clinical applications.
Case Studies and Research Findings
Future Research Directions
Further studies are necessary to elucidate the full spectrum of biological activities associated with N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide. Key areas for exploration include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Structure–Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how are reaction conditions optimized to enhance yield and purity?
The synthesis involves multi-step protocols, including:
- Coupling reactions (e.g., palladium-catalyzed cross-coupling for introducing the quinoline moiety) .
- Cyclization to form the piperidin-6-one ring under controlled temperatures (80–120°C) and inert atmospheres .
- Sulfonylation using 2-methylpropane-1-sulfonamide derivatives in polar aprotic solvents (e.g., DMF or THF) .
Q. Key Optimization Parameters :
| Step | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, DMF | 100°C | 60–75% |
| Cyclization | Et₃N, THF | 80°C | 70–85% |
| Sulfonylation | DCM, RT | Ambient | 50–65% |
Reaction times and stoichiometric ratios of intermediates (e.g., 4-chlorophenyl precursors) are critical to minimize byproducts .
Q. Which analytical techniques are most effective for confirming structural integrity and purity in academic research?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (2S,3R configuration) and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What are the critical factors influencing the stability of this compound under varying pH and temperature conditions?
- pH Stability : Degradation occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, with sulfonamide hydrolysis observed .
- Thermal Stability : Stable at 4°C in anhydrous DMSO for 6 months; decomposition accelerates above 60°C .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the quinoline moiety .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Enantiomeric Purity : Confirm the absence of (2R,3S) diastereomers via chiral HPLC, as impurities can skew activity .
- Metabolic Stability : Use liver microsome assays to rule out rapid metabolism in specific models .
Q. What strategies are recommended for modifying the core structure to explore SAR while maintaining synthetic feasibility?
- Substituent Variation : Replace the 4-chlorophenyl group with fluorinated or methylated analogs to probe hydrophobic interactions .
- Piperidin Ring Modifications : Introduce sp³-hybridized carbons or heteroatoms (e.g., N-methylation) to alter conformational flexibility .
- Quinoline Optimization : Test 1,4-dimethyl-2-oxoquinolin-7-yl derivatives with electron-withdrawing groups to enhance target binding .
Q. Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| 4-Cl Phenyl | 50 nM | 2.1 |
| 4-CF₃ Phenyl | 30 nM | 2.8 |
| N-Methyl Piperidin | 120 nM | 1.9 |
Q. How can solubility and bioavailability be improved for in vivo studies without compromising activity?
- Prodrug Design : Introduce ester or phosphate groups at the sulfonamide nitrogen for enhanced aqueous solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in physiological buffers .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Q. What systematic approaches identify and mitigate unexpected side products during synthesis?
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., des-chloro derivatives) and adjust stoichiometry .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to track sulfonamide formation and optimize reaction times .
- Purification Techniques : Combine column chromatography (silica gel) with preparative HPLC for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
